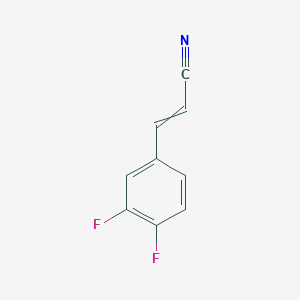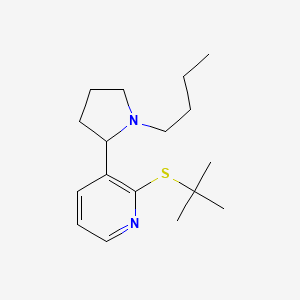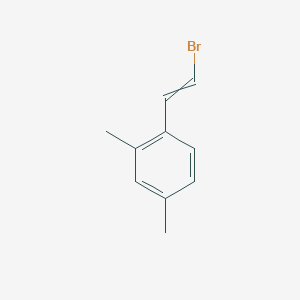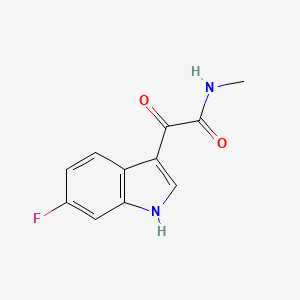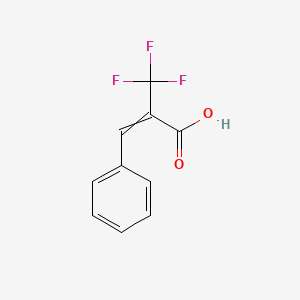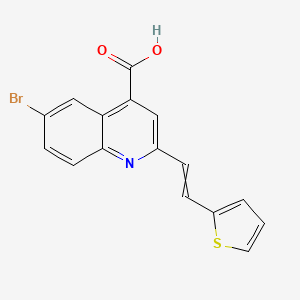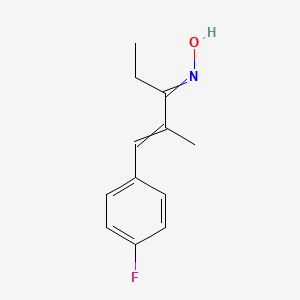![molecular formula C12H8F6O3 B11823031 3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C₁₂H₈F₆O₃ It is known for its unique structure, which includes a hexafluoropropoxy group attached to a phenyl ring, and a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-(1,1,2,3,3,3-hexafluoropropoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy .
科学研究应用
3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
作用机制
The mechanism of action of 3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hexafluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A compound with a similar hexafluoropropoxy group but different functional groups.
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy): Another compound with a hexafluoropropoxy group but a different carbon backbone.
Uniqueness
3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic acid is unique due to its combination of a hexafluoropropoxy group and a prop-2-enoic acid moiety. This combination imparts distinctive chemical properties, such as high stability and reactivity, making it valuable for various applications in scientific research and industry .
属性
分子式 |
C12H8F6O3 |
|---|---|
分子量 |
314.18 g/mol |
IUPAC 名称 |
3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H8F6O3/c13-10(11(14,15)16)12(17,18)21-8-4-1-7(2-5-8)3-6-9(19)20/h1-6,10H,(H,19,20) |
InChI 键 |
SBVOFXWCULDIMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(C(C(F)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
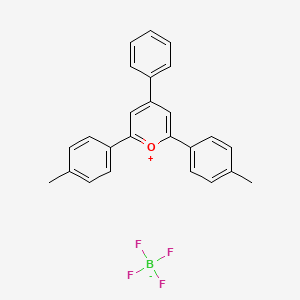
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
